molecular formula C11H22O5 B1673968 tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate CAS No. 133803-81-3

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Cat. No. B1673968
M. Wt: 234.29 g/mol
InChI Key: OKOWESVURLUVMD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate” is an organic compound with the empirical formula C11H22O5 . It has a molecular weight of 234.29 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C (OC (C) (C)C)CCOCCOCCO . The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 234.29 . The SMILES string representation of the molecule is O=C (OC (C) (C)C)CCOCCOCCO . The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 .

Scientific Research Applications

“Hydroxy-PEG2-t-butyl ester” is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

    Drug Delivery

    • Hydroxy-PEG2-t-butyl ester can be used in drug delivery systems . The hydrophilic PEG spacer can increase the solubility of the drug in aqueous media, which can improve the drug’s bioavailability .
    • The methods of application or experimental procedures would depend on the specific drug being delivered and the target site in the body. Generally, the drug would be conjugated to the Hydroxy-PEG2-t-butyl ester, and the resulting compound would be administered to the patient .
    • The outcomes of using this compound in drug delivery would also depend on the specific drug and the patient’s condition. However, in general, using PEG linkers like Hydroxy-PEG2-t-butyl ester can improve drug delivery and potentially enhance therapeutic outcomes .

    Synthesis of Antibody-Drug Conjugates or Proteolysis-Targeting Chimeras (PROTAC® Molecules)

    • Hydroxy-PEG2-t-butyl ester can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
    • The methods of application or experimental procedures would involve the synthesis of the antibody-drug conjugate or PROTAC® molecule, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
    • The outcomes of this application would be the production of antibody-drug conjugates or PROTAC® molecules that can target specific proteins for degradation . This can be useful in various biomedical research applications, including the development of new therapeutics .

    Bioconjugation

    • Hydroxy-PEG2-t-butyl ester can be used for bioconjugation . The hydrophilic PEG spacer increases solubility in biological applications .
    • The methods of application or experimental procedures would involve the synthesis of the bioconjugate, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
    • The outcomes of this application would be the production of bioconjugates that can be used in various biomedical research applications, including the development of new therapeutics .

    Synthesis of Small Molecules

    • Hydroxy-PEG2-t-butyl ester can be used as a building block for the synthesis of small molecules .
    • The methods of application or experimental procedures would involve the synthesis of the small molecule, with the Hydroxy-PEG2-t-butyl ester serving as a building block .
    • The outcomes of this application would be the production of small molecules that can be used in various chemical biology and medicinal chemistry applications .

    Synthesis of Biomolecule Conjugates

    • Hydroxy-PEG2-t-butyl ester can be used for the synthesis of conjugates of small molecules and/or biomolecules .
    • The methods of application or experimental procedures would involve the synthesis of the biomolecule conjugate, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
    • The outcomes of this application would be the production of biomolecule conjugates that can be used in various chemical biology and medicinal chemistry applications .

    Targeted Protein Degradation

    • Hydroxy-PEG2-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
    • The methods of application or experimental procedures would involve the synthesis of the PROTAC® molecule, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
    • The outcomes of this application would be the production of PROTAC® molecules that can target specific proteins for degradation . This can be useful in various biomedical research applications, including the development of new therapeutics .

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The Flash Point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWESVURLUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564500
Record name tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

CAS RN

133803-81-3
Record name tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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